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COPENHAGEN, Denmark – December 10, 2025 – This guide provides a comprehensive

comparative analysis of Petrelintide, a novel long-acting amylin analog, against the

established GLP-1 receptor agonist, Liraglutide. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of the central

and peripheral mechanisms of action, supported by preclinical and clinical data.

Petrelintide (also known as ZP8396) is an investigational therapeutic agent being developed

for the management of obesity.[1][2] It functions by mimicking the physiological effects of

amylin, a pancreatic hormone that plays a key role in appetite regulation and metabolism.[1][3]

In contrast, GLP-1 receptor agonists, such as Liraglutide, primarily act on the glucagon-like

peptide-1 receptor to achieve their therapeutic effects.[4] This guide will dissect the distinct and

overlapping pathways through which these two classes of drugs exert their influence on body

weight.

Central vs. Peripheral Mechanisms of Action
Petrelintide's primary mechanism of action is centered on the hindbrain, specifically the area

postrema, where it activates amylin receptors to induce a feeling of satiety, or fullness.[5] This

central effect is a key differentiator from GLP-1 receptor agonists, which are understood to

have a more pronounced effect on reducing appetite.[3]
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Peripherally, Petrelintide contributes to weight management by slowing gastric emptying, the

process by which food moves from the stomach to the small intestine.[6] This prolonged gastric

residence time enhances the feeling of fullness and can lead to a reduction in overall calorie

intake.

Liraglutide also exerts both central and peripheral effects. Centrally, it acts on the

hypothalamus to suppress appetite. Peripherally, it enhances insulin secretion, suppresses

glucagon secretion, and also slows gastric emptying.[4]

The following diagram illustrates the distinct signaling pathways of amylin analogs and GLP-1

receptor agonists.

Signaling Pathways of Amylin Analogs and GLP-1 RAs
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Diagram 1: Signaling Pathways of Amylin Analogs and GLP-1 RAs.

Preclinical Comparative Data: Petrelintide vs.
Liraglutide in Diet-Induced Obese (DIO) Rats
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Preclinical studies in diet-induced obese (DIO) rats provide valuable insights into the differential

effects of Petrelintide and Liraglutide on food intake, body weight, and body composition.

Experimental Protocol: Preclinical Study in DIO Rats
Animal Model: Male Diet-Induced Obese (DIO) rats were utilized for the study.

Diet: Animals were provided ad libitum access to both standard rodent chow and a high-fat

diet throughout the 30-day treatment period.[1]

Treatment Groups (n=10 per group):

Vehicle (control), administered every second day.

Liraglutide (5 nmol/kg), administered twice daily via subcutaneous injection.[1]

Petrelintide (2 nmol/kg), administered every second day via subcutaneous injection.[1]

Petrelintide (10 nmol/kg), administered every fourth day via subcutaneous injection.[1]

Measurements:

Body weight and food intake (both chow and high-fat diet) were measured daily.[1]

Body composition (fat mass and lean mass) was assessed at baseline and on day 29

using EchoMRI.[7]

The following workflow diagram outlines the preclinical experimental design.
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Diagram 2: Preclinical Experimental Workflow in DIO Rats.
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Results
The preclinical study revealed significant differences in the effects of Petrelintide and

Liraglutide on body weight, food intake, and body composition.

Parameter Vehicle
Liraglutide (5
nmol/kg BID)

Petrelintide (2
nmol/kg Q2D)

Petrelintide (10
nmol/kg Q4D)

Change in Body

Weight (Day 30)
+3.3% ± 0.7% -0.1% ± 1.1% -4.1% ± 0.6% -7.8% ± 0.7%

Cumulative High-

Fat Diet Intake

(g)

834 ± 31.1 796 ± 25.6 646 ± 22.3 576 ± 17.4

Cumulative

Chow Intake (g)

No significant

change

No significant

change

No significant

change

No significant

change

Change in Fat

Mass (% of Body

Weight)

+3.2% ± 0.4% +2.0% ± 0.5% -0.3% ± 0.5% -1.6% ± 0.5%

Change in Lean

Mass (% of Body

Weight)

-3.8% ± 0.3% -2.4% ± 0.6% -0.8% ± 0.4% +0.1% ± 0.4%

Table 1: Preclinical Effects of Petrelintide and Liraglutide in DIO Rats.[1][7]

These results indicate that Petrelintide preferentially reduces the intake of high-fat diet,

leading to a more significant reduction in body weight and fat mass compared to Liraglutide,

while also preserving lean body mass.[1][7]

Clinical Comparative Data: Petrelintide vs.
Liraglutide
While direct head-to-head clinical trials are not yet available, a comparative analysis can be

drawn from the results of separate clinical studies for Petrelintide and Liraglutide.
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Experimental Protocol: Petrelintide Phase 1b Multiple
Ascending Dose (MAD) Trial

Trial Design: A randomized, double-blind, placebo-controlled, single-center trial.[8]

Participants: 48 participants with a baseline Body Mass Index (BMI) of 27.0–39.9 kg/m ².[8]

Treatment: 16 weekly subcutaneous injections of Petrelintide or placebo, with dose

escalation.[8]

Primary Endpoints: Safety and tolerability.

Secondary Endpoint: Change in body weight.

Experimental Protocol: Liraglutide SCALE (Satiety and
Clinical Adiposity—Liraglutide Evidence) Trials

Trial Design: A series of randomized, double-blind, placebo-controlled, multinational,

multicenter trials.[9]

Participants: Individuals with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with

comorbidities.[10]

Treatment: Daily subcutaneous injections of Liraglutide (3.0 mg) or placebo, in conjunction

with diet and exercise.[10]

Primary Endpoint: Change in body weight at 56 weeks.[11]

Results
The clinical trial data for Petrelintide and Liraglutide demonstrate their respective efficacies in

weight management.
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Parameter
Petrelintide
(High Dose)

Liraglutide (3.0
mg)

Placebo
(Petrelintide
Trial)

Placebo
(Liraglutide
Trial)

Mean Body

Weight

Reduction

8.6% (at 16

weeks)[2]

8.0% (at 56

weeks)[10]

1.7% (at 16

weeks)[2]

2.6% (at 56

weeks)[10]

Common

Adverse Events

Mild

gastrointestinal

events[8]

Nausea,

diarrhea,

constipation,

vomiting[10]

- -

Table 2: Clinical Efficacy of Petrelintide and Liraglutide in Weight Management.

Early clinical data suggests that Petrelintide is well-tolerated, with a potentially favorable

gastrointestinal side effect profile compared to GLP-1 receptor agonists.[8]

Conclusion
Petrelintide, as a long-acting amylin analog, presents a distinct mechanism of action for weight

management compared to GLP-1 receptor agonists like Liraglutide. Its primary central effect on

satiety, coupled with peripheral effects on gastric emptying, and a preference for reducing high-

fat food intake, as demonstrated in preclinical models, suggests a promising therapeutic profile.

While direct comparative clinical data is pending, initial findings indicate that Petrelintide may

offer comparable weight loss efficacy with improved tolerability. Further research, including

head-to-head clinical trials, is warranted to fully elucidate the comparative therapeutic potential

of Petrelintide in the management of obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.globenewswire.com/news-release/2024/06/20/2901879/0/en/Zealand-Pharma-announces-positive-topline-results-from-the-Phase-1b-16-week-multiple-ascending-dose-clinical-trial-with-long-acting-amylin-analog-petrelintide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5358074/
https://www.globenewswire.com/news-release/2024/06/20/2901879/0/en/Zealand-Pharma-announces-positive-topline-results-from-the-Phase-1b-16-week-multiple-ascending-dose-clinical-trial-with-long-acting-amylin-analog-petrelintide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5358074/
https://synapse.patsnap.com/article/zealand-pharma-reveals-positive-phase-1b-results-for-petrelintide-trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC5358074/
https://www.benchchem.com/product/b15603375?utm_src=pdf-body
https://www.benchchem.com/product/b15603375?utm_src=pdf-body
https://synapse.patsnap.com/article/zealand-pharma-reveals-positive-phase-1b-results-for-petrelintide-trial
https://www.benchchem.com/product/b15603375?utm_src=pdf-body
https://www.benchchem.com/product/b15603375?utm_src=pdf-body
https://www.benchchem.com/product/b15603375?utm_src=pdf-body
https://www.benchchem.com/product/b15603375?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. zealandpharma.com [zealandpharma.com]

2. Zealand Pharma announces positive topline results from the [globenewswire.com]

3. zealandpharma.com [zealandpharma.com]

4. GLP-1R and amylin agonism in metabolic disease: complementary mechanisms and
future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

5. Development of Petrelintide: a Potent, Stable, Long-Acting Human Amylin Analogue -
PMC [pmc.ncbi.nlm.nih.gov]

6. How Does Petrelintide Work? - NowPatient [nowpatient.com]

7. zealandpharma.com [zealandpharma.com]

8. Zealand Pharma reveals positive Phase 1b results for petrelintide trial
[synapse.patsnap.com]

9. diabetesjournals.org [diabetesjournals.org]

10. Liraglutide for weight management: a critical review of the evidence - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Petrelintide: A Comparative Analysis of its Central and
Peripheral Effects in Weight Management]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603375#a-comparative-study-on-the-central-vs-
peripheral-effects-of-petrelintide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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